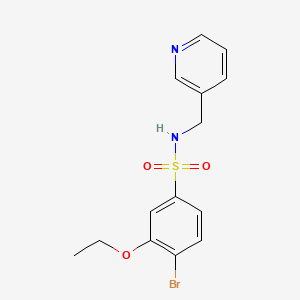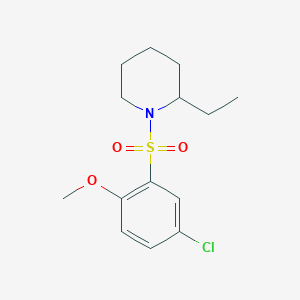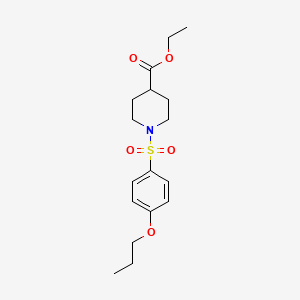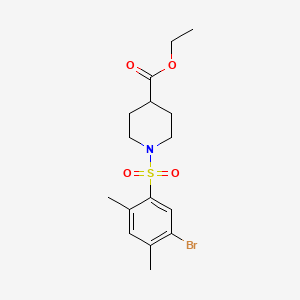amine CAS No. 1206128-75-7](/img/structure/B602953.png)
[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl](3-hydroxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-chloro-5-methylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-5-methylphenyl)sulfonylamine typically involves the reaction of 4-bromo-2-chloro-5-methylbenzenesulfonyl chloride with 3-aminopropanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pressure, and reactant addition.
- Implementation of purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-chloro-5-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: (4-Bromo-2-chloro-5-methylphenyl)sulfonylamine.
Reduction: (4-Bromo-2-chloro-5-methylphenyl)thioamine.
Substitution: (4-Methoxy-2-chloro-5-methylphenyl)sulfonylamine.
Aplicaciones Científicas De Investigación
(4-Bromo-2-chloro-5-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-chloro-5-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The substituted phenyl ring may also interact with hydrophobic pockets within proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-2-chloro-5-methylphenyl)sulfonylamine: Similar structure but with an amine group instead of a hydroxyl group.
(4-Bromo-2-chloro-5-methylphenyl)sulfonylamine: Similar structure but with a shorter alkyl chain.
Uniqueness
(4-Bromo-2-chloro-5-methylphenyl)sulfonylamine is unique due to the presence of both a hydroxyl group and a sulfonamide group, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
1206128-75-7 |
|---|---|
Fórmula molecular |
C10H13BrClNO3S |
Peso molecular |
342.64g/mol |
Nombre IUPAC |
4-bromo-2-chloro-N-(3-hydroxypropyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13BrClNO3S/c1-7-5-10(9(12)6-8(7)11)17(15,16)13-3-2-4-14/h5-6,13-14H,2-4H2,1H3 |
Clave InChI |
JYKQICJDIVAFPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602870.png)
![4-Methyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]piperidine](/img/structure/B602871.png)


![1-[(3-Sec-butyl-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B602876.png)
amine](/img/structure/B602877.png)
amine](/img/structure/B602880.png)
![(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B602882.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B602883.png)
amine](/img/structure/B602884.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602885.png)
![Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602887.png)


